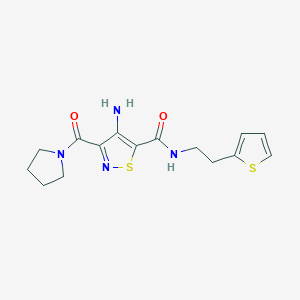![molecular formula C20H16N2O4S B2541811 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864937-81-5](/img/structure/B2541811.png)
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocycle) and a dioxine ring. Thiazoles are known to exhibit various biological activities and are important in medicinal chemistry . The phenoxyphenyl group is also a common feature in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Suzuki-Miyaura coupling or the use of certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its precise molecular structure. Without specific information on this compound, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
The compound's structure suggests potential interaction with DNA, similar to Hoechst 33258 and its analogues. Hoechst dyes are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, providing a basis for rational drug design and molecular biology applications, including chromosome and nuclear staining and analysis of nuclear DNA content values (Issar & Kakkar, 2013).
Advanced Oxidation Processes
Compounds within this chemical family may also find applications in environmental science, specifically in advanced oxidation processes (AOPs) for water treatment. The degradation pathways and biotoxicity of various compounds, including their reactivity and transformation products, are crucial for understanding their environmental impact and for the development of AOPs (Qutob et al., 2022).
Synthetic Applications in Heterocyclic Chemistry
The synthesis and transformation of heterocyclic compounds, such as azolylthiazoles, provide insights into the compound's potential synthetic utility. These methodologies highlight the relevance of such compounds in the development of new materials with diverse biological applications (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Applications
The exploration of compounds with potential antioxidant and anti-inflammatory activities is significant in pharmaceutical research. The structural analogues of the specified compound could serve as a template for the design and development of new therapeutic agents targeting various diseases and conditions (Raut et al., 2020).
Environmental Occurrence and Toxicity
Understanding the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) is crucial for assessing the safety and environmental impact of related compounds. These studies provide a comprehensive overview of SPAs in various environmental matrices and their potential health implications (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(18-12-24-10-11-25-18)22-20-21-17(13-27-20)14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJXEWRHXILNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)






![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)
![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)